2-(1H-Indazol-3-yl)ethanamine hydrochloride 2-(1H-Indazol-3-yl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258504-46-9
VCID: VC3315493
InChI: InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H
SMILES: C1=CC2=C(NN=C2C=C1)CCN.Cl
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol

2-(1H-Indazol-3-yl)ethanamine hydrochloride

CAS No.: 1258504-46-9

Cat. No.: VC3315493

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-Indazol-3-yl)ethanamine hydrochloride - 1258504-46-9

Specification

CAS No. 1258504-46-9
Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
IUPAC Name 2-(2H-indazol-3-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H
Standard InChI Key WLBIWJRRQYPTPO-UHFFFAOYSA-N
SMILES C1=CC2=C(NN=C2C=C1)CCN.Cl
Canonical SMILES C1=CC2=C(NN=C2C=C1)CCN.Cl

Introduction

Chemical Identity and Structure

2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS: 1258504-46-9) is the hydrochloride salt of 2-(1H-Indazol-3-yl)ethanamine . The compound features an indazole heterocyclic core with an ethanamine side chain at the 3-position. The indazole nucleus consists of a benzene ring fused with a pyrazole ring, distinguishing it from the more common indole-containing tryptamines. The hydrochloride salt formation enhances stability and solubility properties compared to the free base form.

The molecular formula of 2-(1H-Indazol-3-yl)ethanamine hydrochloride is C9H12ClN3, representing the base structure (C9H11N3) with an additional hydrochloride component . The free base form (2-(1H-Indazol-3-yl)ethanamine, CAS: 6814-68-2) is also documented in chemical databases . The compound's structural characteristics position it as an analog of naturally occurring and synthetic tryptamines, with the key distinction being the replacement of the indole nucleus with an indazole system.

Physical and Chemical Properties

2-(1H-Indazol-3-yl)ethanamine hydrochloride possesses distinct physicochemical properties that influence its behavior in chemical and biological systems. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physicochemical Properties of 2-(1H-Indazol-3-yl)ethanamine hydrochloride

PropertyValue
CAS Number1258504-46-9
Molecular FormulaC9H12ClN3
Molecular Weight197.665 g/mol
Exact Mass197.071976
PSA (Polar Surface Area)54.70000
LogP2.56640
HS Code2933990090

Data sourced from chemical database entry

The compound's logP value of 2.56640 indicates moderate lipophilicity, suggesting potential for crossing biological membranes including the blood-brain barrier . This property is particularly relevant for compounds targeting central nervous system receptors. The polar surface area (PSA) value of 54.70000 provides additional insight into the molecule's potential membrane permeability characteristics .

The free base form (2-(1H-Indazol-3-yl)ethanamine) has a lower molecular weight of 161.20 g/mol compared to 197.665 g/mol for the hydrochloride salt, reflecting the addition of HCl in the salt formation process .

Pharmacological Profile

The pharmacological activity of 2-(1H-Indazol-3-yl)ethanamine hydrochloride can be inferred from studies on structurally related indazole derivatives. Research indicates that substituted indazole-ethanamines represent a novel class of serotonin receptor subtype 2 (5-HT2) agonists .

Studies on the direct indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and related serotonergic tryptamines have provided valuable insights into the pharmacological properties of this structural class. Compound 6a, described as the direct 1H-indazole analog of 5-MeO-DMT, demonstrates low micromolar activity at 5-HT2A receptors, with higher potency at 5-HT2B and 5-HT2C receptors . This pattern suggests that 2-(1H-Indazol-3-yl)ethanamine hydrochloride may exhibit similar serotonergic activity profiles, though specific binding data for this compound would require direct experimental confirmation.

Structure-Activity Relationships

Research on indazole derivatives structurally related to 2-(1H-Indazol-3-yl)ethanamine hydrochloride has revealed important structure-activity relationships that provide context for understanding this compound's potential biological effects. Table 2 summarizes key findings regarding structural modifications and their impact on receptor activity.

Table 2: Structure-Activity Relationships of Related Indazole Derivatives

Structural ModificationEffect on Receptor Activity
Indazole vs. Indole coreGenerally reduced potency across 5-HT2 subtypes
1-Methyl substitutionMarkedly reduced 5-HT2A potency compared to unsubstituted variant
gem-DeuterationApproximately equipotent at 5-HT2A relative to proteo-counterpart
Diethylamine substitutionNo appreciable 5-HT2A activity up to 10 μM
5-Chloro substitutionNo appreciable 5-HT2A activity up to 10 μM

Data synthesized from research findings

These structure-activity relationships demonstrate that even minor modifications to the indazole scaffold can significantly alter receptor binding profiles. The position and nature of substituents on both the heterocyclic core and the amine functionality play crucial roles in determining pharmacological activity. Such information provides a framework for understanding how 2-(1H-Indazol-3-yl)ethanamine hydrochloride might interact with serotonin receptors.

Research Significance

2-(1H-Indazol-3-yl)ethanamine hydrochloride represents an important compound class in neuropsychopharmacological research. The significance of this compound stems from its structural relationship to tryptamine derivatives and its potential interactions with serotonergic systems. Recent research has focused on the synthesis and characterization of substituted indazole-ethanamines and indazole-tetrahydropyridines as serotonin receptor agonists .

One notable research finding involves the optimization of potent analogs with suitable preclinical pharmacokinetic properties. For example, compound VU6067416 (19d) was developed with suitable properties for in vivo dosing, although its potent 5-HT2B agonist activity limited further characterization due to potential safety concerns . This highlights the importance of receptor subtype selectivity in the development of indazole-based serotonergic compounds.

The research interest in compounds like 2-(1H-Indazol-3-yl)ethanamine hydrochloride also extends to understanding the structural basis for serotonin receptor binding. In silico docking studies suggest that the high potency of certain indazole derivatives may be attributed to specific molecular interactions with receptor binding pockets . These studies provide valuable insights into the structural determinants of receptor affinity and selectivity.

Metabolic Considerations

The metabolic profile of 2-(1H-Indazol-3-yl)ethanamine hydrochloride would be an important consideration for any research applications, as it would influence the compound's duration of action and potential for metabolite formation.

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